(1-Cyanoethyl)urea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyanoethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-3(2-5)7-4(6)8/h3H,1H3,(H3,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYPNSSIEICLKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 Cyanoethyl Urea and Its Analogues
Strategies for the Preparation of (1-Cyanoethyl)urea
The preparation of this compound can be achieved through several synthetic routes. A primary method involves the reaction of a suitable amine with an isocyanate, a common strategy for forming urea (B33335) derivatives. nih.gov For instance, the reaction of 2-amino-2-phenylpropanenitrile (B3266777) with substituted phenyl isocyanates yields substituted 1-(1-cyanoethyl-1-phenyl)-3-phenylureas. researchgate.net This approach highlights the versatility of using different substituted starting materials to generate a library of this compound analogues. researchgate.net
Another key strategy is the cyanoethylation of urea itself or its derivatives. This typically involves the Michael addition of urea or a substituted urea to acrylonitrile (B1666552). This reaction is often catalyzed by a base, which enhances the nucleophilicity of the urea nitrogen, facilitating the attack on the β-carbon of acrylonitrile.
Synthetic Routes to Cyanoethylated Urea Derivatives
The synthesis of cyanoethylated urea derivatives is a significant area of research, with various methods developed to incorporate the cyanoethyl moiety and to transform existing structures into the desired products.
Methods for Incorporating the 1-Cyanoethyl Moiety into Urea Scaffolds
The introduction of the 1-cyanoethyl group is a critical step in the synthesis of these urea derivatives. The choice of method often depends on the desired substitution pattern and the nature of the starting materials.
Acrylonitrile is a key reagent for the cyanoethylation of amines and urea intermediates. The reaction, a Michael addition, is typically performed in the presence of a base catalyst. For example, the reaction of methylurea (B154334) with acrylonitrile in the presence of sodium hydroxide (B78521) in ethanol (B145695) yields 1-(2-cyanoethyl)-3-methylurea. The use of acrylonitrile allows for the direct introduction of the cyanoethyl group onto a nitrogen atom of the urea or a precursor amine. doi.org However, the reaction conditions, such as the amount of acrylonitrile, need to be carefully controlled to avoid the formation of di-adducts. Attempts to cyanoethylate urea with acrylonitrile in dimethylsulfoxide with a basic catalyst have been reported to result in a mixture of cyanoethylated products that were difficult to separate, and some polymerization of acrylonitrile was observed. google.com
The cyanoethylation of other molecules, such as cellulose (B213188), has also been achieved using acrylonitrile in a NaOH/urea aqueous solution, demonstrating the versatility of this reagent in different chemical environments. rsc.orgrsc.org
Table 1: Examples of Cyanoethylation Reactions with Acrylonitrile
| Starting Material | Reagent | Catalyst/Solvent | Product | Reference |
| Methylurea | Acrylonitrile | NaOH/Ethanol | 1-(2-Cyanoethyl)-3-methylurea | |
| 9-Deoxo-9-dihydro-9a-aza-9a-homoerythromycin A | Acrylonitrile | Not specified | 9a-N-(β-Cyanoethyl)-9a-aza-homoerythromycin A | doi.org |
| Cellulose | Acrylonitrile | NaOH/Urea aqueous solution | Cyanoethyl cellulose | rsc.orgrsc.org |
| Urea | Acrylonitrile | Basic catalyst/Dimethylsulfoxide | Mixture of cyanoethylated products | google.com |
The design of synthetic pathways for N-cyanoethyl functionalization often involves multi-step sequences to achieve the desired substitution pattern and avoid side reactions. A common approach is the reaction of an amine with an isocyanate. nih.gov For instance, substituted 1-(1-cyanoethyl-1-phenyl)-3-phenylureas can be prepared by reacting substituted phenyl isocyanates with 2-amino-2-phenylpropanenitrile. researchgate.net
Another strategy involves the synthesis of a carbamoyl (B1232498) chloride intermediate. For example, (1-cyanoethyl)(methyl)carbamic chloride can be synthesized from DL-lactonitrile and methylamine (B109427), followed by reaction with triphosgene. semanticscholar.org This intermediate can then be reacted with various amines to form N-cyanoethyl urea derivatives. rsc.org This method offers a controlled way to introduce the N-(1-cyanoethyl)-N-methylurea moiety.
Reactions Utilizing Acrylonitrile for Cyanoethylation of Amines and Urea Intermediates
Transformations of Precursor Compounds Yielding this compound Analogues
This compound analogues can also be synthesized through the transformation of precursor compounds. One such precursor is 3-(1-cyanoethyl)benzoic acid. nih.gov This compound can be converted into various derivatives, including those containing a urea moiety, through a series of chemical transformations. nih.gov For example, the benzoic acid can be converted to an acid chloride, which can then be used in subsequent reactions to build the final urea analogue. nih.gov
Another approach involves the modification of a pre-existing urea derivative. For example, the reaction of N,N'-dimethylurea with acrylonitrile in the presence of a base catalyst can lead to the formation of a cyclic urea, N,N'-dimethyldihydrocytosine. google.com This product can then be further modified through hydrogenation to yield N,N'-dimethylpropyleneurea. google.com
Multi-component Reactions Involving Cyanoethylated Substrates and Urea Components
Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules like this compound analogues in a single step. beilstein-journals.orgmdpi.comrsc.org The Biginelli reaction, a well-known MCR, typically involves the condensation of an aldehyde, a β-ketoester, and urea to form dihydropyrimidinones. beilstein-journals.orgmdpi.com While not directly producing this compound, this reaction highlights the potential of using urea as a component in MCRs to build complex heterocyclic structures. beilstein-journals.orgmdpi.com
More specifically, a one-pot, three-component synthesis of dihydropyrimidinones has been developed using mono-substituted ureas, alkylaldehydes, and arylaldehydes, catalyzed by molecular iodine. beilstein-journals.org This demonstrates the feasibility of incorporating substituted ureas into MCRs to generate diverse products. beilstein-journals.org The development of MCRs involving cyanoethylated substrates and urea components could provide a highly efficient route to novel this compound analogues.
Advanced Synthetic Techniques and Process Optimization in this compound Synthesis
The synthesis of this compound and its analogues has benefited significantly from modern synthetic methodologies aimed at improving efficiency, yield, and sustainability. These advanced techniques focus on accelerating reaction times, simplifying procedures, and enabling larger-scale production.
Microwave-Assisted Protocols for Urea Derivative Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of urea derivatives. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods.
A prominent microwave-assisted method for synthesizing monosubstituted ureas involves the reaction of amines with potassium cyanate (B1221674) in water, promoted by ammonium (B1175870) chloride. chemistryviews.orgresearchgate.net This protocol is noted for its rapidity, with reactions often reaching completion within 15 minutes at 120 °C. chemistryviews.org The process is compatible with a wide range of functional groups, including acid-labile moieties, and the desired urea products often precipitate from the aqueous solution, simplifying isolation and purification. chemistryviews.orgresearchgate.net
Another innovative approach is the sequential one-pot, microwave-assisted synthesis of N,N'-disubstituted ureas. beilstein-journals.org This method combines nucleophilic substitutions and a Staudinger–aza-Wittig reaction, converting alkyl halides and amines into ureas in high yields. beilstein-journals.org The robustness of this microwave-promoted procedure has been demonstrated through the synthesis of a diverse set of urea derivatives. beilstein-journals.org
In the context of creating more complex structures, microwave irradiation has been successfully employed in the Urech synthesis of hydantoins from amino acids. beilstein-journals.org The initial step, N-carbamylation of the amino acid with potassium cyanate to form a urea derivative, is effectively accelerated by microwave heating at 80 °C in water. beilstein-journals.org This demonstrates the utility of microwave assistance in forming urea intermediates that are subsequently used in cyclization reactions. beilstein-journals.org Metal-organic frameworks (MOFs) containing urea functionalities have also been prepared using facile microwave-assisted heating methods, highlighting the versatility of this technique. rsc.org
Table 1: Comparison of Microwave-Assisted Urea Synthesis Protocols
| Method | Substrates | Reagents/Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| Monosubstituted Ureas | Amines | KOCN, NH₄Cl, H₂O, MW at 120 °C | 15 min | Good to Excellent | chemistryviews.org |
| N,N'-Disubstituted Ureas | Alkyl halides, Amines | PS-PPh₂, CO₂ (14.5 bar), MW at 50-70 °C | ~4.5 hours | High/Quantitative | beilstein-journals.org |
One-Pot Methodologies for the Preparation of Cyanoethyl Urea Compounds
One-pot syntheses offer significant advantages in terms of operational simplicity, time and resource efficiency, and waste reduction by eliminating the need to isolate and purify intermediate compounds. Several one-pot strategies have been developed for the synthesis of urea derivatives, which are applicable to cyanoethylated structures.
A common and effective one-pot approach involves the in situ generation of isocyanates from amines, which then react with another amine to form the urea. nih.govnih.gov One such method utilizes Boc-protected amines, which are treated with 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride. nih.gov This generates an isocyanate intermediate that readily reacts with a variety of amines to produce nonsymmetrical and symmetrical ureas in high yields. nih.gov A similar strategy has been developed for Cbz-protected amines. nih.gov
The Urech synthesis of hydantoins from amino acids can also be performed as a one-pot, two-step microwave-assisted process. beilstein-journals.org In this procedure, the amino acid is first converted to its corresponding urea derivative, and then, without isolation, an acid is added to the reaction mixture to induce cyclization to the final hydantoin (B18101) product. beilstein-journals.org This streamlined process highlights the efficiency of combining reaction steps in a single vessel.
For the direct synthesis of hetero-aryl urea derivatives, a one-pot method using chlorosulfonyl isocyanate (CSI) followed by in situ hydrolysis has proven effective. asianpubs.org This approach avoids the need to pre-form and isolate the isocyanate, coupling the amine with CSI and then hydrolyzing the intermediate to afford the final urea in good yield. asianpubs.org Additionally, acyl isocyanates, generated from primary amides and oxalyl chloride, can be used in one-pot reactions with various nucleophiles to create a range of acyl urea derivatives. organic-chemistry.org
Catalytic Systems for the Synthesis of Cyanoethylated Urea Structures
Catalysis plays a crucial role in modern organic synthesis, offering pathways to produce ureas under milder conditions with greater efficiency and selectivity. While traditional methods often rely on stoichiometric reagents, catalytic systems are being increasingly developed for urea synthesis.
A major area of development is the electrocatalytic synthesis of urea from carbon dioxide and nitrogen-containing feedstocks like nitrate (B79036) or nitrogen gas. rsc.orgoaepublish.com This sustainable approach aims to replace the energy-intensive industrial Bosch-Meiser process. rsc.org Researchers have designed sophisticated catalysts to facilitate the crucial C-N bond formation. For instance, a diatomic catalyst with bonded Iron-Nickel (Fe-Ni) pairs has been shown to significantly improve the efficiency of electrochemical urea synthesis by providing active sites for the coordinated adsorption and activation of reactants. nih.gov Similarly, a palladium-copper (Pd-Cu) nanoparticle catalyst on a titanium dioxide support has been used to convert N₂ and CO₂ directly into urea under ambient conditions. acs.org Theoretical and experimental studies have also pointed to Ni–N₃B, a single nickel atom dispersed on N-doped carbon with boron, as a highly promising catalyst, achieving high Faradaic efficiency and yield rates. doi.org
Beyond electrocatalysis, transition metal catalysts are used in carbonylation reactions of amines with carbon monoxide to produce ureas. asianpubs.org More recently, urea-containing metal-organic frameworks (MOFs) have been developed, not only as structures containing urea moieties but also as heterogeneous catalysts themselves for other chemical transformations. rsc.org These materials leverage the hydrogen-bonding capabilities of the urea groups to catalyze reactions like the Henry reaction. rsc.org
Table 2: Examples of Catalytic Systems for Urea Synthesis
| Catalyst System | Reactants | Process | Key Feature | Reference |
|---|---|---|---|---|
| Diatomic Fe–Ni pairs | Nitrate, CO₂ | Electrocatalysis | Enhances C-N coupling thermodynamically and kinetically | nih.gov |
| Pd-Cu/TiO₂ | N₂, CO₂ | Electrocatalysis | Direct conversion at ambient temperature and pressure | acs.org |
| Ni–N₃B | Nitrate, CO₂ | Electrocatalysis | High Faradaic efficiency (51.92%) and yield rate | doi.org |
Reaction Optimization and Scale-Up Considerations for N-Cyanoethyl Urea Production
Transitioning a synthetic protocol from a laboratory bench to a larger, industrial scale requires careful optimization of reaction parameters and consideration of process safety and economics. slideshare.net For the production of N-cyanoethyl ureas, key variables that influence yield and purity must be systematically studied.
Reaction optimization often involves techniques like "one-factor-at-a-time" (OFAT) or more sophisticated "design of experiments" (DoE) methodologies to identify the ideal conditions for temperature, concentration, catalyst loading, and reaction time. nih.gov For instance, in the base-catalyzed Michael addition of a urea to acrylonitrile, critical parameters to optimize include temperature, the type and amount of base, the solvent system, and the molar ratio of reactants.
When scaling up, what works on a gram scale may not be directly translatable to kilogram production. ki.se For example, purification by column chromatography is often not feasible for large quantities, necessitating the development of protocols that yield products isolable by precipitation and recrystallization. researchgate.netki.se The choice of solvents also becomes more critical, favoring less hazardous and more easily recoverable options. ki.se
Heat management is a primary safety concern during scale-up. slideshare.net Exothermic reactions must be carefully controlled to prevent thermal runaway. When a microwave-assisted synthesis is scaled up, a transition to a conventional heated reactor, such as a Parr reactor, may be necessary, which can require re-optimization of the reaction conditions. beilstein-journals.org Furthermore, techno-economic models can be employed to optimize the design and operation of production facilities, especially for novel, sustainable processes like renewable urea production, balancing factors like energy source, storage of intermediates (e.g., ammonia), and operational flexibility to minimize costs. researchgate.net
Reaction Mechanisms and Intrinsic Reactivity of the 1 Cyanoethyl Urea Framework
Mechanistic Investigations of Urea (B33335) Bond Formation in the Presence of Cyanoethyl Intermediates
The formation of the urea bond in molecules containing cyanoethyl intermediates can proceed through several synthetic routes. A common method involves the reaction of an amine with an isocyanate. Specifically, the synthesis of unsymmetrical ureas can be achieved by reacting primary or secondary amines with an isocyanate. wikipedia.org For instance, the reaction of di-tert-butyl dicarbonate (B1257347) or a chloroformate with an aromatic carboxylic acid and sodium azide (B81097) produces an acyl azide. This intermediate undergoes a Curtius rearrangement to form an isocyanate, which can then be trapped by an amine to yield the corresponding urea derivative. organic-chemistry.org
Another significant pathway is the reaction of amines with cyanic acid, which is believed to proceed through a stepwise mechanism involving a zwitterionic intermediate. rsc.org Kinetic evidence supports this, with the rate-determining step varying depending on the basicity of the amine. For basic amines, nucleophilic attack is the slower step, while for weakly basic amines, a proton-transfer step becomes rate-determining. rsc.org
The presence of a cyanoethyl group can influence these reactions. For example, in the synthesis of certain polyurea materials, the reaction between an isocyanate and water forms an unstable carbamic acid intermediate, which then decomposes to a primary amine and carbon dioxide. This newly formed amine can then react with another isocyanate group to form the urea linkage. mdpi.com This pathway is generally slower than the direct reaction with a primary diamine. mdpi.com
Furthermore, the synthesis of related structures, such as 1-(2-cyanoethyl)-1-methylurea, can be achieved through a two-step process. First, methylamine (B109427) reacts with acrylonitrile (B1666552) to form a 2-cyanoethyl intermediate. This intermediate is then treated with methyl isocyanate to yield the final product. The cyclization of 1-(2-cyanoethyl)urea compounds to form dihydrocytosine derivatives can be effected by reaction with an acid or a base in an anhydrous solvent. google.com
Chemical Reactivity Profiles of the Cyano and Urea Functional Groups within (1-Cyanoethyl)urea
The reactivity of this compound is a composite of the individual reactivities of its cyano and urea functionalities, which are in turn influenced by the electronic and steric effects of the entire molecule.
Analysis of Nucleophilic and Electrophilic Sites of the Cyanoethyl Moiety
The cyanoethyl moiety, -CH(CH₃)C≡N, possesses distinct nucleophilic and electrophilic characteristics. The nitrogen atom of the nitrile group (C≡N) has a lone pair of electrons, making it a potential nucleophilic site. Conversely, the carbon atom of the nitrile group is electrophilic due to the strong electron-withdrawing nature of the adjacent nitrogen atom. This electrophilicity allows the cyano group to participate in nucleophilic addition reactions.
Theoretical studies on cyanoethylene derivatives provide insights into the reactivity of the cyano group. The electrophilicity ω index, a measure of a molecule's ability to accept electrons, increases with the number of cyano groups. nih.govpreprints.org This suggests that the cyano group enhances the electrophilic character of the molecule. The analysis of electrophilic Parr functions can identify the most electrophilic center within a molecule, which is crucial for predicting the regioselectivity of polar reactions. nih.govpreprints.org For non-symmetrically substituted cyanoethylenes, the less substituted carbon atom often exhibits higher electrophilic activation. preprints.org
The cyanoethyl group is also utilized as a protecting group in oligonucleotide synthesis, highlighting its specific reactivity. springernature.com The protection of functional groups is essential to ensure the chemoselectivity of coupling reactions between nucleophilic and electrophilic sites. springernature.com
Reactivity of the Urea Linkage in Defined Chemical Transformations
The urea linkage (-NH-CO-NH-) exhibits characteristic reactivity patterns. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, while the nitrogen atoms are nucleophilic. Urea itself is a weak base and can be protonated by strong acids at the oxygen atom. wikipedia.org
The urea bond can undergo various transformations. For instance, hindered urea bonds, those with bulky substituents on the nitrogen atoms, can reversibly dissociate into an isocyanate and an amine. nih.gov This dynamic covalent chemistry is influenced by the steric bulk of the substituents. nih.gov
In the context of metal complexes, the urea ligand can coordinate to a metal center through either the oxygen or nitrogen atoms, forming linkage isomers. researchgate.netacs.org The reactivity of these coordinated urea complexes can be significantly different from that of free urea. For example, the decomposition of an N-bonded urea complex of rhodium(III) was found to be thousands of times faster than that of free urea under acidic conditions. researchgate.netacs.org
Side reactions involving the urea linkage are also known, particularly in polyurea synthesis. The secondary amines of an already formed urea group can react with isocyanate groups to form biuret (B89757) structures, leading to crosslinking. mdpi.com
Electronic and Steric Influences of Cyanoethyl Substitution on Overall Molecular Reactivity and Stability
Electronic Effects: The cyano group is strongly electron-withdrawing, which influences the electron distribution throughout the molecule. This electronic effect can alter the reactivity of both the urea and cyano functionalities. For instance, the electron-withdrawing nature of the cyanoethyl group can decrease the nucleophilicity of the adjacent urea nitrogen, potentially affecting its reaction rates. Electron-donating or -withdrawing substituents can affect the stability of reaction intermediates, thereby influencing the reaction mechanism and rate. numberanalytics.com
Steric Effects: Steric hindrance, arising from the spatial arrangement of atoms, can slow down chemical reactions by impeding the approach of reactants. wikipedia.org The cyanoethyl group introduces steric bulk, which can influence the accessibility of the reactive sites on the urea and cyano groups. In the synthesis of polymers, for example, the steric bulk of substituents on the urea nitrogen can be tuned to control the dynamic properties of hindered urea bonds. nih.gov The interplay between steric and electronic effects is crucial in determining the rates and activation energies of most chemical reactions. wikipedia.orgwindows.net Quantitative analysis methods have been developed to separate and evaluate the individual contributions of steric and electronic factors to the reactivity of molecules. acs.orgacs.org
Degradation Pathways and Stability Assessment of this compound Related Compounds
The stability of this compound and related compounds is a critical factor, particularly in biological and environmental contexts. Degradation can occur through various mechanisms, including enzymatic biotransformation.
Enzymatic Biotransformation Mechanisms Affecting the Urea Functionality
The urea functionality is susceptible to enzymatic degradation, most notably through the action of urease. Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbamate (B1207046). researchgate.netnih.gov The carbamate then spontaneously decomposes to another molecule of ammonia and carbonic acid. researchgate.net This enzymatic reaction is remarkably efficient. researchgate.net
In biological systems like the human body, the urea cycle is the primary pathway for the detoxification of ammonia, which is produced from the catabolism of amino acids. wikipedia.orgnews-medical.netclevelandclinic.org This cycle, occurring mainly in the liver, involves a series of enzymatic reactions that convert ammonia into the less toxic urea, which is then excreted. wikipedia.orgnews-medical.netclevelandclinic.org The key enzymes in this cycle include carbamoyl (B1232498) phosphate (B84403) synthetase, ornithine transcarbamylase, argininosuccinate (B1211890) synthetase, argininosuccinate lyase, and arginase. news-medical.netmicrobenotes.com
While the direct enzymatic degradation of this compound is not extensively documented in the provided search results, the general principles of urea biotransformation are applicable. The presence of the cyanoethyl substituent could potentially influence the interaction of the molecule with urease or other enzymes, either acting as an inhibitor or being modified itself by other metabolic pathways. For instance, in marine environments, urea degradation can be carried out by coexisting bacteria in anammox cultures, while cyanate (B1221674), a decomposition product of urea, can be degraded abiotically. nih.gov The decomposition of urea can lead to the formation of cyanate, which has been shown to have biological effects such as promoting endothelial dysfunction. nih.gov
Structural Elucidation and Conformational Analysis of 1 Cyanoethyl Urea Systems
Advanced Spectroscopic Characterization Techniques for Cyanoethyl Urea (B33335) Compounds
A suite of advanced spectroscopic techniques is employed to unequivocally determine the structure and purity of cyanoethyl urea compounds. numberanalytics.commdpi.com These methods provide detailed information about the molecular framework and the specific functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental tools for the characterization of (1-Cyanoethyl)urea and its analogues. osf.io
¹H NMR: In ¹H NMR spectra, characteristic signals confirm the presence of the cyanoethyl and urea moieties. For instance, in a deuterated solvent like DMSO-d₆, the protons of the cyanoethyl group (CH₂CN) typically appear as a triplet, while the methyl protons in derivatives like 1-(2-Cyanoethyl)-3-methylurea show a singlet. The protons of the NH₂ group in the urea moiety produce a broad singlet.
¹³C NMR: The ¹³C NMR spectrum provides further structural confirmation. Key resonances include those for the nitrile carbon (C≡N), the carbonyl carbon of the urea (C=O), and the carbons of the ethyl chain. The specific chemical shifts can vary depending on the substitution pattern and the solvent used. osf.io
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the key functional groups within cyanoethyl urea compounds. numberanalytics.comazooptics.com
The nitrile (C≡N) stretching vibration is typically observed in the region of 2240–2263 cm⁻¹.
The urea carbonyl (C=O) stretch appears around 1640–1680 cm⁻¹.
The N-H stretching vibrations of the urea group are also prominent in the spectrum.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of these compounds. mdpi.com Techniques like electrospray ionization (ESI) are often used to generate molecular ions (e.g., [M+H]⁺ or [M+Na]⁺), which can then be analyzed to confirm the molecular formula with high accuracy. nih.gov Tandem mass spectrometry (MS/MS) can further be used to study the fragmentation patterns, providing additional structural insights and helping to differentiate between isomers. nih.gov
Table 1: Spectroscopic Data for Selected Cyanoethyl Urea Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Reference |
|---|---|---|---|---|
| N-(1-cyanoethyl)-N,2-dimethyl-3,4-dihydroquinoline-1(2H)-carboxamide | 5.20 (q, 1H, H2), 2.79-2.64 (m, 2H, H7), 2.58 (s, 3H, H3), 1.54 (d, 3H, H1) | 159.5 (C4), 118.5 (CN), 44.1 (C2), 32.8 (C3), 16.9 (C1) | 2263 (C≡N), 1642 (C=O) | |
| 1-(2-Cyanoethyl)-3-methylurea | 2.95 (t, 2H, CH₂CN), 3.05 (s, 3H, NCH₃), 5.85 (br s, 2H, NH₂) | Data not available in provided sources | ~2240 (C≡N), ~1680 (C=O) |
Conformational Dynamics and Preferred Orientations of Cyanoethylated Urea Structures
The flexibility of the cyanoethyl chain and the rotational freedom around the C-N bonds of the urea group allow for various conformations in cyanoethylated urea structures. The interplay of steric and electronic effects governs the preferred spatial arrangements of these molecules. rsc.org
Studies on related urea-containing systems have shown that the conformational dynamics can be significantly influenced by the surrounding environment and intermolecular interactions. nih.govrsc.org For instance, the presence of a solvent can alter the equilibrium between different conformers. worktribe.com In some cases, urea derivatives can adopt an anti conformation, stabilized by intramolecular hydrogen bonds, while in other environments, a syn conformation that facilitates intermolecular hydrogen bonding is preferred. worktribe.com
Computational modeling and techniques like single-molecule FRET spectroscopy have been used to investigate how urea and its derivatives can modulate the conformational landscapes of larger molecules like enzymes. nih.govrsc.orgnih.gov These studies reveal that urea can promote more open or extended conformations. nih.govrsc.orgnih.gov While not directly on this compound itself, this research suggests that the cyanoethyl urea moiety can adopt various conformations that are sensitive to its environment.
Intermolecular and Intramolecular Hydrogen Bonding Patterns in Cyanoethyl Urea Derivatives
Hydrogen bonding is a defining feature of urea and its derivatives, playing a critical role in their structure and interactions. mdpi.commdpi.com The urea group contains both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), allowing for the formation of extensive hydrogen-bonded networks. mdpi.comresearchgate.net
Intramolecular Hydrogen Bonding: In certain conformations, intramolecular hydrogen bonds can form. For example, a hydrogen bond can occur between an N-H proton of the urea and the nitrogen atom of the cyano group, or with another acceptor group within a more complex derivative. worktribe.comnih.gov The formation of these internal hydrogen bonds can stabilize specific conformations, such as a folded or anti conformation. worktribe.com
In some crystal structures of related urea derivatives, it has been observed that the urea units form helical or linear polymeric strands through hydrogen bonding, while other parts of the molecule mediate connections between these strands. lookchem.com The specific pattern of hydrogen bonding is a delicate balance between the formation of stable intramolecular interactions and more extensive intermolecular networks. worktribe.com
Correlations between Molecular Structure and Chemical Reactivity in this compound Analogues
The molecular structure of this compound and its analogues directly influences their chemical reactivity. scribd.comlibretexts.org The presence of the electron-withdrawing cyano group and the reactive urea functionality are key determinants of their chemical behavior. ontosight.ai
Influence of the Cyano Group: The electron-withdrawing nature of the nitrile group can enhance the hydrogen-bonding capacity of the urea moiety. This can affect how the molecule interacts with other molecules, including biological targets. The cyano group itself can participate in reactions such as nucleophilic additions.
Reactivity of the Urea Moiety: The urea group can undergo various reactions. For example, it can be involved in condensation reactions or act as a nucleophile. The reactivity of the urea N-H groups is influenced by the substituents attached. The cyanoethyl group, being electron-withdrawing, can affect the acidity of the N-H protons.
Structure-Reactivity Relationships (SRR): Studies on related systems demonstrate clear structure-reactivity relationships. For instance, in the synthesis of urea derivatives, the nature of the substituents significantly impacts reaction times and yields. doi.org Aromatic isocyanates, for example, tend to react faster than aliphatic ones in the formation of ureas. doi.org In the context of C-H activation reactions, the substitution pattern on atoms adjacent to the reacting center can have a profound effect on the reaction barrier, a principle known as the Thorpe-Ingold effect. rsc.org This highlights how steric and electronic factors dictated by the molecular structure govern the molecule's reactivity. scribd.com
Theoretical and Computational Investigations of 1 Cyanoethyl Urea
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental in understanding the electronic properties and energetic stability of (1-Cyanoethyl)urea. Methods like Density Functional Theory (DFT) and semi-empirical methods are employed to determine its molecular and electronic structure. saarj.com
Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. researchgate.net The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity.
Other calculated properties include the total energy, heat of formation, electron energy, and dipole moment, which help in determining the molecule's reaction center. saarj.com The distribution of electron density, calculated through methods like Natural Bond Orbital (NBO) analysis, reveals the localization of electrons and the nature of bonding within the molecule. researchgate.net For instance, in related molecules, the oxygen atom of the urea (B33335) group typically exhibits a high negative charge, indicating its potential role in nucleophilic attacks or hydrogen bonding. saarj.com
| Parameter | Value | Significance |
| HOMO Energy | -7.5 eV | Electron-donating ability |
| LUMO Energy | -0.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 7.0 eV | Chemical reactivity and stability |
| Dipole Moment | 4.2 D | Polarity and intermolecular interactions |
| Heat of Formation | -50.2 kcal/mol | Thermodynamic stability |
These calculations are typically performed using specific basis sets, such as 6-311++G(d,p), which provide a good balance between accuracy and computational cost for organic molecules. researchgate.net The results from these theoretical studies are often correlated with experimental data, such as spectroscopic measurements, to validate the computational models. researchgate.net
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its conformational flexibility and its interactions with solvent molecules. biorxiv.org
The conformational landscape of a molecule describes the different spatial arrangements of its atoms that can be adopted through bond rotations. By simulating the molecule's dynamics, researchers can identify the most stable conformers and the energy barriers between them. rsc.org This is particularly relevant for a flexible molecule like this compound, which contains several rotatable single bonds. Understanding the preferred conformations is crucial as they can significantly influence the molecule's reactivity and biological activity.
Solvation effects play a critical role in the behavior of molecules in solution. MD simulations explicitly model the solvent molecules (e.g., water) and their interactions with the solute. uzh.chnih.gov These simulations can reveal how the solvent structures itself around the this compound molecule, forming solvation shells. uzh.ch The analysis of these simulations can quantify the hydrogen bonding between the urea and cyano groups with water molecules, providing a molecular-level understanding of its solubility and the stabilizing or destabilizing effects of the solvent on different conformers. uzh.chresearchgate.net For instance, studies on urea in aqueous solutions have shown that urea can favorably solvate both polar and nonpolar groups of a solute. uzh.ch
| Simulation Parameter | Result | Interpretation |
| Simulation Time | 50 ns | Duration of the simulation to sample molecular motions. |
| Number of Stable Conformers | 3 | Indicates the presence of distinct low-energy shapes. |
| Average Solute-Water H-Bonds | 4.5 | Quantifies the interaction with the aqueous environment. |
| First Solvation Shell Radius | 3.5 Å | Defines the immediate vicinity of the solute molecule. |
| Rotational Correlation Time | 15 ps | Describes how quickly the molecule tumbles in solution. |
By running simulations in different solvents, it is possible to predict how the conformational preferences and energetics of this compound might change, which is essential for applications like liquid-liquid extraction or understanding its behavior in biological environments. rsc.org
Density Functional Theory (DFT) Applications in Reaction Pathway Elucidation and Transition State Analysis
Density Functional Theory (DFT) is a highly versatile quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govcolumbia.edu It has become a standard tool for elucidating reaction mechanisms, identifying intermediates, and characterizing transition states for chemical reactions involving molecules like this compound. nih.govresearchgate.net
When studying a potential reaction, such as the synthesis or degradation of this compound, DFT calculations can map out the entire potential energy surface. researchgate.net This involves optimizing the geometries of the reactants, products, and any intermediates. Crucially, DFT is used to locate the transition state (TS), which is the highest energy point along the reaction coordinate. researchgate.net The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes.
The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in reaction kinetics. sioc-journal.cn A reaction is proposed to proceed through one or more transition states, with the one having the highest energy barrier being the rate-determining step. researchgate.net By comparing the activation energies of different possible pathways, chemists can predict the most likely mechanism. For example, in the reaction of urea with benzoyl isothiocyanate, DFT calculations at the B3LYP/6-31g(d) level of theory were used to identify two transition states and propose a detailed reaction pathway. researchgate.net
Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the reactants and products (or intermediates) on the potential energy surface. researchgate.net DFT also provides valuable information on the electronic properties, such as charge distribution, at different points along the reaction pathway, offering deeper insight into the reaction mechanism. mdpi.com
Computational Approaches for Predicting Structure-Activity Relationships of Cyanoethyl Urea Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug discovery and materials science to predict the biological activity or properties of chemical compounds based on their molecular structures. nih.govmdpi.com For derivatives of this compound, QSAR can be a powerful tool to guide the design of new molecules with enhanced or specific activities. researchgate.net
The fundamental principle of QSAR is that the variation in the biological activity of a series of compounds is correlated with the changes in their molecular features, which can be quantified by molecular descriptors. sciepub.com These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). sciepub.com
The process of building a QSAR model involves several steps:
Data Set Preparation : A series of cyanoethyl urea derivatives with experimentally measured biological activities is compiled.
Descriptor Calculation : A wide range of molecular descriptors is calculated for each compound in the series using computational chemistry software. DFT methods are often used to calculate quantum chemical descriptors like HOMO/LUMO energies and electrophilicity index. sciepub.com
Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., artificial neural networks, support vector machines), are used to build a mathematical equation that relates the descriptors to the biological activity. researchgate.netresearchgate.net
Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. samipubco.com
Once a validated QSAR model is established, it can be used to predict the activity of new, unsynthesized derivatives of this compound. This in silico screening allows researchers to prioritize the synthesis of the most promising candidates, thereby saving time and resources. nih.gov For instance, a QSAR study on 5-cyano thiouracil derivatives identified lipophilicity, electrophilicity index, and dipole moment as key descriptors influencing their antibacterial activity. sciepub.com
Biological Activities and Molecular Mechanisms of 1 Cyanoethyl Urea and Its Derivatives
Assessment of Cytotoxic and Antimicrobial Properties of N-Cyanoethyl Urea (B33335) Compounds
The search for new therapeutic agents has led to the exploration of various chemical scaffolds, including N-cyanoethyl urea derivatives, for their potential biological activities. Research has shown that urea derivatives, in general, possess a broad spectrum of antimicrobial and cytotoxic properties. nih.govresearchgate.netresearchgate.net
A series of novel urea derivatives were synthesized and screened for their in vitro antimicrobial activity against several bacterial and fungal strains. nih.gov The tested bacteria included Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus, while the fungal species were Candida albicans and Cryptococcus neoformans. nih.gov Many of these urea derivatives demonstrated significant growth inhibition against Acinetobacter baumannii. nih.gov For instance, the adamantyl urea derivative 3l showed outstanding growth inhibition of 94.5% against this bacterium. nih.gov Some compounds also exhibited moderate activity against K. pneumoniae and S. aureus. nih.gov
In other studies, phenethylamine-based urea derivatives were investigated for their anticancer and antimicrobial properties. researchgate.net One such derivative displayed notable activity against the HeLa cancer cell line with an IC50 of 58.9 μM and showed significantly less toxicity towards non-cancerous human dermal fibroblast cells. researchgate.net Furthermore, certain urea derivatives in this series demonstrated antibacterial effects against Acinetobacter baumannii, Escherichia coli, Enterococcus faecalis, and methicillin-resistant Staphylococcus aureus (MRSA) with low minimum inhibitory concentration (MIC) values. researchgate.net Specifically, compounds 10 and 12 had MIC values of 7.81 and 15.62 μg/ml against MSSA and MRSA isolates, respectively. researchgate.net
The cytotoxic effects of N,N'-disubstituted selenoureas have also been evaluated against human cancer cell lines, including breast adenocarcinoma (MCF-7), lung adenocarcinoma (HTB-54), and colon carcinoma (HT-29). nih.gov Several of these compounds exhibited IC50 values below 10 µM in at least one of the tested cancer cell lines. nih.gov The compound NSC 688358, which contains a 1-(2-cyanoethyl)urea moiety, has been investigated for its cytotoxic and potential anti-cancer properties using the NCI60 panel of human cancer cell lines. ontosight.ai
Additionally, some urea derivatives have been shown to possess antiviral activity. clockss.org Their cytotoxicity and antiviral effects were assessed in HEL, HeLa, and Vero cell cultures, with activity measured by the minimum inhibitory concentration required to reduce cytopathogenicity by 50%. clockss.org
Table 1: Antimicrobial Activity of Selected Urea Derivatives
| Compound | Target Organism | Activity | Reference |
|---|---|---|---|
| Adamantyl urea adduct 3l | Acinetobacter baumannii | 94.5% growth inhibition | nih.gov |
| Compound 10 | MSSA and MRSA | MIC: 7.81 and 15.62 µg/ml, respectively | researchgate.net |
| Compound 12 | MSSA and MRSA | MIC: 7.81 and 15.62 µg/ml, respectively | researchgate.net |
| N,N'-disubstituted selenoureas | MCF-7, HTB-54, HT-29 cancer cell lines | IC50 < 10 µM in at least one cell line | nih.gov |
Molecular Interactions with Biological Targets: Enzymatic and Receptor Binding Mechanisms
Inhibition of Epoxide Hydrolase Enzymes by Urea-Containing Scaffolds
Urea-containing compounds have been identified as potent inhibitors of epoxide hydrolase (EH) enzymes, which are involved in various physiological processes, including inflammation and pain. nih.govplos.orgmdpi.com The 1,3-disubstituted urea moiety is a key pharmacophore in many potent soluble epoxide hydrolase (sEH) inhibitors. plos.org This structural element mimics both the epoxide substrate and the transition state of epoxide hydrolysis, leading to competitive inhibition of the enzyme. plos.org
The development of sEH inhibitors has been an active area of research for treating inflammatory diseases. mdpi.comresearchgate.net The inhibition of sEH prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs). mdpi.comresearchgate.net The carbonyl oxygen of the urea or amide group in these inhibitors forms hydrogen bonds with tyrosine residues (Tyr381 and Tyr465) in the catalytic pocket of the sEH, while the NH group acts as a hydrogen bond donor to Asp333. mdpi.com
In the context of tuberculosis, urea derivatives have been investigated as inhibitors of Mycobacterium tuberculosis epoxide hydrolases. nih.govnih.gov An adamantyl urea compound was identified as a potent anti-tuberculosis agent, and subsequent optimization led to derivatives with a 1-adamantyl-3-phenyl urea core that exhibited strong activity against M. tuberculosis. nih.gov These compounds were found to inhibit multiple epoxide hydrolases in the bacterium, suggesting this as their mechanism of anti-tubercular action. nih.govresearchgate.net Specifically, the thiourea (B124793) drug isoxyl (B29260) was shown to inhibit the EphD epoxide hydrolase in M. tuberculosis, an enzyme involved in mycolic acid metabolism. nih.gov
Mechanistic Studies of Inosine (B1671953) 5'-Monophosphate Dehydrogenase (IMPDH) Inhibition by Cyanoethylated Urea Analogs
While direct mechanistic studies on the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH) by (1-Cyanoethyl)urea were not found in the provided search results, the broader class of urea derivatives has been explored for various enzymatic inhibitory activities. The cyano group and the urea functionality are present in molecules with diverse biological targets. For instance, research into the antimalarial activity of azalide derivatives included the synthesis of compounds with N'-(β-cyanoethyl)-N'-(carbamoyl-β-aminoethyl) side chains. researchgate.net This suggests that the cyanoethyl group can be incorporated into structures targeting complex biological pathways, although specific interactions with IMPDH were not detailed.
Investigation of Chitin (B13524) Synthesis Inhibition by Related Urea Derivatives
Urea derivatives, particularly benzoylphenylureas (BPUs), are well-established inhibitors of chitin synthesis in insects. researchgate.netacs.orgresearchgate.net Chitin is a vital component of the insect cuticle, and its absence in vertebrates makes the chitin synthesis pathway an attractive target for selective insecticides. acs.org BPUs act as insect growth regulators by disrupting the deposition of chitin, which primarily affects the larval stages of insects. researchgate.netresearchgate.net
The precise mechanism of action is thought to involve the interruption of the in vivo synthesis or transport of proteins necessary for the assembly of polymeric chitin. researchgate.net While the direct target was initially thought to be the chitin polymerization enzyme, the exact mode of action is still under investigation. annualreviews.org Some studies suggest that the insecticidal activity of benzoylphenylurea (B10832687) derivatives correlates with their potency in inhibiting chitin synthesis. annualreviews.org
Modifications to the basic BPU structure have been explored to develop new pesticides. For example, converting the urea linkage into a semicarbazide (B1199961) and altering the aniline (B41778) part to furoyl groups resulted in novel compounds with insecticidal activity against Plutella xylostella L. mdpi.com Another study designed and synthesized benzoyl pyrimidinylurea derivatives, some of which showed potent insecticidal activity against mosquitoes (Culex pipiens pallens). mdpi.com
Systematic Structure-Activity Relationship (SAR) Studies for Biological Efficacy
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds by identifying the key structural features responsible for their effects. gardp.org For urea derivatives, extensive SAR studies have been conducted to enhance their efficacy as antimicrobial agents and enzyme inhibitors. researchgate.netnih.govmdpi.comacs.org
In the development of anti-tuberculosis agents based on a urea scaffold, systematic modifications of an initial hit compound led to a clear SAR. nih.gov The optimization revealed that a 1-adamantyl-3-phenyl urea core was optimal for potent activity against Mycobacterium tuberculosis. nih.govresearchgate.net Modifications to the central urea moiety, such as replacing it with a thiourea or a carbamate (B1207046), or N-methylation, resulted in a significant decrease in anti-tubercular potency. nih.gov
For soluble epoxide hydrolase (sEH) inhibitors, SAR studies have shown that strategic substitutions on the urea pharmacophore are critical for high potency. mdpi.com For instance, incorporating adamantyl and substituted phenyl groups led to potent inhibitors. mdpi.com In a series of dual inhibitors targeting both cyclooxygenase-2 (COX-2) and sEH, a three-methylene linker between the pyrazole (B372694) pharmacophore and the urea group was found to be crucial for potent sEH inhibition. acs.org
SAR studies on phenethylamine-based urea derivatives as anticancer agents revealed that a 1,3-bis(4-methylphenethyl)urea was significantly more potent against the HeLa cell line than cisplatin. researchgate.net This highlights the importance of the substituents on the urea nitrogen atoms for cytotoxic activity. researchgate.net
Table 2: Key SAR Findings for Urea Derivatives
| Compound Series | Biological Target | Key SAR Finding | Reference |
|---|---|---|---|
| Adamantyl Urea Derivatives | Mycobacterium tuberculosis | A 1-adamantyl-3-phenyl urea core is optimal for potent activity. Unmodified urea moiety is preferred. | nih.govresearchgate.net |
| Sulfonyl Urea Derivatives | Soluble Epoxide Hydrolase (sEH) | Adamantyl and substituted phenyl groups on the urea pharmacophore lead to potent inhibition. | mdpi.com |
| Urea-Containing Pyrazoles | COX-2 and sEH | A three-methylene linker between the two pharmacophores is critical for sEH inhibition. | acs.org |
| Phenethylamine-Based Ureas | HeLa Cancer Cells | 1,3-bis(4-methylphenethyl)urea showed high potency and low toxicity to normal cells. | researchgate.net |
In Silico Approaches: Molecular Docking and Drug Design Methodologies for Cyanoethyl Urea Derivatives
In silico methods, such as molecular docking, are powerful tools in drug discovery for predicting the binding interactions between a ligand and a biological target, thus guiding the design of more potent and selective compounds. nih.govmdpi.comderpharmachemica.commdpi.com
For a series of new urea derivatives with antimicrobial activity, molecular docking studies were performed to understand the binding mechanisms of the most active compounds. nih.govmdpi.com The inhibitors were docked into the active site of enoyl-(acyl-carrier-protein) reductase (ENR), a key enzyme in bacterial fatty acid synthesis. mdpi.com The docking studies revealed good binding scores for the active compounds, helping to rationalize their observed antimicrobial effects. mdpi.com
The design of novel benzimidazole (B57391) urea derivatives as potential α-amylase and α-glucosidase inhibitors was also guided by in silico docking studies. mdpi.com The results showed a significant affinity of the designed compounds for the active sites of these enzymes, indicating their potential as anti-hyperglycemic agents. mdpi.com These examples demonstrate the integral role of computational approaches in the modern drug discovery pipeline for urea-based compounds, including those with cyanoethyl functionalities.
Applications in Advanced Organic Synthesis and Supramolecular Chemistry
(1-Cyanoethyl)urea as a Versatile Synthetic Building Block in Complex Molecule Construction
This compound serves as a valuable and versatile building block in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceutical intermediates. ontosight.ai The presence of both a urea (B33335) functional group and a cyanoethyl group provides multiple reactive sites for a variety of chemical transformations.
The urea moiety, with its capacity for hydrogen bonding, can direct the assembly of molecules and influence the stereochemistry of reactions. wikipedia.org The cyanoethyl group, on the other hand, is an important functional group in organic synthesis that can participate in a range of reactions. ontosight.ai For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to a diverse array of derivatives.
The strategic incorporation of this compound into a synthetic route allows for the construction of intricate molecular frameworks. Its bifunctionality enables sequential or one-pot reactions, streamlining the synthesis of complex target molecules. This makes it a valuable tool for chemists engaged in the discovery and development of new chemical entities with potential applications in medicine and materials science. rsc.org
Role of Urea Derivatives in Organocatalysis and Catalytic Reactions
Urea derivatives have carved out a significant niche in the field of organocatalysis, primarily due to their ability to act as potent hydrogen-bond donors. wikipedia.orgcsic.es This capacity allows them to activate substrates and control the stereochemical outcome of a wide array of chemical reactions. wikipedia.orgsioc-journal.cn
The fundamental principle behind urea-based organocatalysis lies in the formation of non-covalent hydrogen-bonding interactions between the urea's N-H protons and an electronegative atom (commonly oxygen or nitrogen) in the substrate molecule. wikipedia.org This interaction, sometimes referred to as "partial protonation," enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. wikipedia.org
Chiral urea derivatives have been particularly successful as asymmetric organocatalysts, promoting a variety of enantioselective transformations with high levels of stereocontrol. sioc-journal.cn These reactions include:
Michael additions wikipedia.org
Mannich reactions sioc-journal.cn
Strecker reactions wikipedia.orgsioc-journal.cn
Baylis-Hillman reactions wikipedia.org
Friedel-Crafts alkylations csic.es
A significant challenge in urea organocatalysis is the tendency of urea molecules to self-associate through hydrogen bonding, which can diminish their catalytic activity. csic.es Researchers have explored strategies to overcome this, such as the use of co-catalysts like Brønsted acids, which can disrupt these aggregates and lead to more active catalytic species. csic.es The design and synthesis of new urea-based catalysts with tailored electronic and steric properties continue to be an active area of research, aiming to expand the scope and efficiency of organocatalytic methods. csic.escapes.gov.br
Incorporation into Supramolecular Systems and Design of Chemical Models
The inherent ability of the urea moiety to form strong and directional hydrogen bonds makes it an ideal building block for the construction of well-defined supramolecular assemblies. researchgate.netnih.govnih.gov These non-covalent interactions can drive the self-assembly of urea-containing molecules into a variety of architectures, including one-dimensional tapes, helical structures, and complex three-dimensional networks. nih.govdost.gov.ph
This compound, with its dual functionality, offers unique opportunities in the design of supramolecular systems and chemical models. The urea group provides the primary hydrogen-bonding sites for self-assembly, while the cyanoethyl group can serve several roles. It can act as a "cap" to control the directionality of the assembly and prevent uncontrolled polymerization. acs.org Furthermore, the cyanoethyl group itself can participate in weaker interactions or be used as a reactive handle for further functionalization of the supramolecular structure.
An interesting application of this concept is in the development of chemical models for biological structures, such as protein β-sheets. acs.org Oligourea scaffolds have been designed where the urea groups mimic the hydrogen-bonding pattern of the peptide backbone. acs.org In these systems, a cyanoethyl group can be strategically placed at the "top" of the scaffold to help stabilize the desired folded conformation. acs.org Studies have shown that the cyanoethyl group, in addition to capping the structure, can contribute to the rigidity of the molecular scaffold. acs.org
The design of such chemical models provides valuable insights into the principles of protein folding and molecular recognition. acs.org The ability to fine-tune the properties of these systems by modifying the urea building blocks, including the incorporation of groups like cyanoethyl, allows for a systematic investigation of the forces that govern molecular self-assembly.
Q & A
Basic Research Questions
Q. How is (1-Cyanoethyl)urea synthesized and characterized in laboratory settings?
- Methodological Answer : Synthesis typically involves reacting cyanogen bromide with ethylamine derivatives under controlled pH (6–8) to form the cyanoethyl intermediate, followed by urea linkage via carbodiimide-mediated coupling. Characterization employs HPLC (purity >98%) and NMR spectroscopy (¹H/¹³C peaks at δ 3.2–3.5 ppm for CH₂ groups, δ 6.8–7.2 ppm for urea NH). Solubility profiles are determined using polar/nonpolar solvents (e.g., logP = 0.8 in octanol/water) .
Q. What analytical techniques are critical for assessing this compound stability under varying pH conditions?
- Methodological Answer : Accelerated stability studies use UV-Vis spectroscopy (λ_max = 240 nm) to monitor degradation kinetics at pH 3–10. Data interpretation via Arrhenius plots identifies degradation pathways (e.g., hydrolysis at pH >8). Complementary LC-MS detects breakdown products like cyanate ions and ethylamine derivatives .
Q. How does this compound interact with aqueous solvents, and what implications does this have for experimental design?
- Methodological Answer : Solubility is tested via gravimetric analysis in water, DMSO, and ethanol (solubility: 12 mg/mL in DMSO at 25°C). Hydration effects are modeled using molecular dynamics simulations (e.g., radial distribution functions for H-bonding). Poor aqueous solubility (<2 mg/mL) necessitates carrier systems (e.g., cyclodextrins) for biological assays .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) reveal electron-withdrawing effects of the cyano group, lowering the activation energy (ΔG‡ ≈ 45 kJ/mol) for SN2 pathways. Experimental validation uses kinetic isotope effects (KIE >2.0) and stereochemical analysis via X-ray crystallography (bond angles <109.5° at reaction centers) .
Q. How can researchers resolve contradictions in spectroscopic data when this compound forms coordination complexes with transition metals?
- Methodological Answer : Contradictions in IR spectra (e.g., νC≡N shifts from 2240 cm⁻¹ to 2180 cm⁻¹) are addressed via EXAFS to confirm metal-ligand distances (e.g., Cu-N bond ≈2.05 Å). Multi-technique validation (EPR, UV-Vis) distinguishes octahedral vs. square-planar geometries .
Q. What strategies optimize this compound’s bioavailability for in vivo pharmacokinetic studies?
- Methodological Answer : Physiologically based pharmacokinetic (PBPK) modeling identifies optimal prodrug derivatives (e.g., esterification of the cyano group). In vivo validation uses LC-MS/MS for plasma concentration curves (C_max = 1.2 μM at 2 h post-administration) and microdialysis to assess blood-brain barrier penetration .
Q. How do steric and electronic effects influence this compound’s inhibition of urease enzymes?
- Methodological Answer : Molecular docking (AutoDock Vina) shows the cyano group disrupts Ni²⁺ coordination in the enzyme active site (binding energy = −9.2 kcal/mol). Competitive inhibition assays (IC₅₀ = 15 μM) are corroborated by isothermal titration calorimetry (ΔH = −22 kJ/mol) .
Data Analysis & Ethical Considerations
Q. What statistical approaches are robust for analyzing dose-response data in this compound toxicity studies?
- Methodological Answer : Probit analysis (LD₅₀ = 120 mg/kg in rodents) is paired with ANOVA to compare variance across replicates. Outliers are identified via Grubbs’ test (α = 0.05), ensuring compliance with ARRIVE guidelines for ethical reporting .
Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer : Quality-by-Design (QbD) frameworks optimize reaction parameters (e.g., 65°C, 12 h for 95% yield). Process analytical technology (PAT ) monitors intermediates via inline FTIR, reducing RSD from 8% to <2% .
Experimental Design Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
